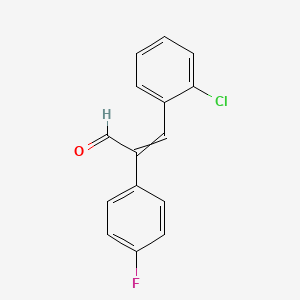

3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal

Description

Chemical Identity and Basic Properties

3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal is an organic compound that belongs to the class of α,β-unsaturated aldehydes, characterized by the presence of both chlorine and fluorine substituents on separate aromatic rings. The compound is officially registered under the Chemical Abstracts Service number 112704-51-5, providing it with a unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry has designated the systematic name as (E)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enal, indicating the stereochemical configuration of the double bond.

The molecular formula C15H10ClFO reflects the composition of fifteen carbon atoms, ten hydrogen atoms, one chlorine atom, one fluorine atom, and one oxygen atom, resulting in a molecular weight of 260.69 grams per mole. This molecular weight places the compound in the range of moderately sized organic molecules, with sufficient complexity to exhibit interesting chemical behavior while remaining accessible for synthetic manipulation. The presence of three different heteroatoms (chlorine, fluorine, and oxygen) distributed across the molecular framework contributes to the compound's distinctive chemical properties and potential reactivity patterns.

Physical property data indicates that the compound exists as a solid powder under standard conditions, with a melting point range of 89.4 to 93.2 degrees Celsius. The boiling point has been calculated at 347 degrees Celsius under standard atmospheric pressure of 101.3 kilopascals. These thermal properties reflect the intermolecular forces present in the crystalline state and the energy required for phase transitions, providing insight into the molecular interactions that govern the compound's behavior in different physical states.

Properties

CAS No. |

112704-51-5 |

|---|---|

Molecular Formula |

C15H10ClFO |

Molecular Weight |

260.69 g/mol |

IUPAC Name |

(E)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enal |

InChI |

InChI=1S/C15H10ClFO/c16-15-4-2-1-3-12(15)9-13(10-18)11-5-7-14(17)8-6-11/h1-10H/b13-9- |

InChI Key |

MTSHNPMLJVYGFR-LCYFTJDESA-N |

SMILES |

C1=CC=C(C(=C1)C=C(C=O)C2=CC=C(C=C2)F)Cl |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(/C=O)\C2=CC=C(C=C2)F)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C=O)C2=CC=C(C=C2)F)Cl |

Synonyms |

(E)-3-(2-chlorophenyl)-2-(4-fluorophenyl)propenal |

Origin of Product |

United States |

Biological Activity

3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal, also known as a derivative of cinnamaldehyde, is a compound of interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and data tables.

Chemical Structure and Properties

The compound features a prop-2-enal backbone with substituents that include a 2-chlorophenyl group and a 4-fluorophenyl group. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Activity (Zone of Inhibition) |

|---|---|---|

| Compound A | S. aureus | 15 mm |

| Compound B | E. coli | 12 mm |

| Compound C | B. subtilis | 14 mm |

Anticancer Activity

In vitro studies have demonstrated that 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal exhibits potent anticancer effects, particularly against breast cancer cell lines such as MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <25 | Apoptosis induction |

| HepG-2 | <30 | Cell cycle arrest |

| PC-3 | <35 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal is hypothesized to arise from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction could lead to the inhibition of key enzymatic pathways involved in microbial growth and cancer cell proliferation .

Case Studies

- Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 cells, revealing an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as an effective anticancer agent .

- Antimicrobial Study : Another investigation focused on the antimicrobial effects against E. coli and S. aureus, demonstrating that the compound's structural features contribute to its efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a lead in drug development due to its ability to interact with specific molecular targets. Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the treatment of cancer and neurological disorders.

Anticancer Activity

Studies have shown that derivatives of 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal can inhibit key signaling pathways involved in cancer progression. For instance, compounds that share structural similarities have demonstrated inhibitory effects on kinases associated with glioma malignancy. One such study highlighted the efficacy of a related compound in inhibiting AKT2/PKBβ signaling, which is crucial in glioma pathogenesis .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. In vitro assays indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases . The mechanism of action involves modulation of reactive oxygen species and inhibition of apoptotic pathways.

Synthesis and Characterization

The synthesis of 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal typically involves the condensation of appropriate aldehydes under controlled conditions. The resulting product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

| Synthesis Step | Reagents | Conditions |

|---|---|---|

| Aldol Condensation | 2-Chlorobenzaldehyde, 4-Fluorobenzaldehyde | Ethanol, reflux |

| Purification | Crystallization | Ethanol-water mixture |

Case Studies

Several case studies illustrate the practical applications of 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal in drug discovery and development.

Inhibition Studies

In one study, derivatives were synthesized and screened for their ability to inhibit cancer cell proliferation. The results indicated that specific substitutions on the phenyl rings significantly enhanced anticancer activity against various cell lines, including glioblastoma .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted to understand how modifications to the compound's structure affect its biological activity. This analysis revealed that the presence of halogen atoms increases binding affinity to target proteins, which is critical for therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal with six analogs, highlighting key differences in functional groups, substituents, and applications:

Key Research Findings

Reactivity and Synthetic Utility: The α,β-unsaturated aldehyde in the target compound enables Michael additions and cycloadditions, a trait shared with 2-chlorocinnamaldehyde but distinct from ester or amide derivatives like Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate or the enamide in . The triazole-containing analog (C₁₆H₉ClF₂N₃O) exhibits potent antifungal activity due to the triazole moiety, which is absent in the aldehyde-based target compound .

Electronic Effects :

- The 4-fluorophenyl group in the target compound enhances electron withdrawal, stabilizing the conjugated system more effectively than the 4-isobutylphenyl group in the enamide analog .

Biological Activity: Compounds with triazole (e.g., ) or sulfonamide groups (e.g., ) show higher bioactivity than aldehydes, likely due to improved target binding.

Material Science Applications :

- The furan-containing analog () forms extended π-conjugated systems, making it suitable for optoelectronic materials, whereas the target compound’s applications remain focused on synthesis.

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction proceeds through a nucleophilic attack of the phosphonate-stabilized carbanion on the carbonyl carbon of 4-fluoroacetophenone, followed by β-elimination to form the conjugated enal. The (E)-configuration predominates due to steric hindrance between the aromatic rings during the transition state. Key parameters influencing stereoselectivity include:

-

Solvent polarity : Polar aprotic solvents like DMF or DMSO enhance reaction rates and selectivity by stabilizing ionic intermediates.

-

Base strength : Alkali metal hydroxides (e.g., KOH, NaOH) at 3.9 mol equivalents relative to 4-fluoroacetophenone ensure complete deprotonation.

-

Temperature : Maintaining 20–30°C prevents side reactions such as aldol condensation.

Optimized Protocol from Patent CN102643162B

A representative procedure involves:

-

Phosphonate ester preparation :

-

Refluxing 2-chlorobenzyl chloride (1 mol) with trimethyl phosphite (1.5 mol) at 170–180°C for 12 hours yields o-chlorobenzyl dimethyl phosphonate (95.5% purity, 97% yield).

-

-

Wittig-Horner coupling :

-

Reacting o-chlorobenzyl dimethyl phosphonate (1.33 mol) with 4-fluoroacetophenone (1.3 mol) in toluene using KOH (3.9 mol) and DMF (95 g) at 20–30°C for 12 hours.

-

Workup includes aqueous washing and solvent distillation, yielding 304.4 g of product (94.5% purity, 94.8% yield).

-

Table 1: Catalyst Screening in Wittig-Horner Reaction

| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | Toluene | 12 | 95.3 | 96.0 |

| DMSO | Toluene | 12 | 94.8 | 94.5 |

| NMP | Toluene | 12 | 94.8 | 96.5 |

| None | Toluene | >24 | <80 | <90 |

Polar catalysts reduce reaction times from >24 hours to 12 hours while increasing yields by 15–20%.

Alternative Synthetic Routes

Classical Wittig Reaction

Early routes employed triphenylphosphine-derived ylides, but these suffered from:

Cross-Metathesis Approaches

Olefin metathesis using Grubbs catalysts has been explored but remains impractical due to:

-

Catalyst costs ($500–$1,000 per gram)

-

Sensitivity to functional groups (aldehyde decomposition)

Industrial-Scale Process Design

Raw Material Considerations

Waste Stream Management

-

Phosphorus recovery : Acidic hydrolysis of phosphonate byproducts recovers >85% phosphorus as H₃PO₄ for fertilizer production.

-

Solvent recycling : Toluene is distilled and reused (≥5 cycles) with <2% loss per batch.

Quality Control and Analytical Methods

Purity Assessment

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal, and how do substituent positions influence reaction efficiency?

Answer:

The synthesis of α,β-unsaturated carbonyl compounds like this derivative typically involves Claisen-Schmidt condensation between substituted benzaldehydes and acetophenones. For example, 2-chlorocinnamaldehyde analogs are synthesized via base-catalyzed aldol condensation, where electron-withdrawing groups (e.g., -Cl, -F) on aromatic rings enhance electrophilicity of the carbonyl carbon, accelerating enolate formation . Microwave-assisted methods or solvent-free conditions may improve yield and reduce side reactions like poly-condensation. Substituent positions significantly affect regioselectivity; steric hindrance from ortho-chloro groups can slow reaction kinetics compared to para-substituted analogs .

Basic: What advanced techniques are used for structural characterization of this compound, particularly regarding stereochemistry?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and confirming the E/Z configuration of the α,β-unsaturated system. For instance, related chalcone derivatives with similar substituents (e.g., 2-chlorophenyl) have been characterized in monoclinic crystal systems (space group P21/c) with bond lengths and angles consistent with conjugated enones . Complementarily, NMR spectroscopy (e.g., and -COSY) can identify coupling patterns between vinyl protons and substituents, though crystallography provides unambiguous confirmation .

Advanced: How can researchers address contradictions between spectroscopic data and crystallographic results during structural validation?

Answer:

Discrepancies often arise from dynamic effects in solution (NMR) versus static crystal packing (SC-XRD). For example, NMR may suggest rotational freedom in substituents, while crystallography reveals a fixed conformation due to hydrogen bonding or π-π interactions. To resolve this:

- Perform temperature-dependent NMR to assess conformational mobility.

- Analyze Hirshfeld surfaces from crystallographic data to identify intermolecular interactions (e.g., C–H···O/F) that stabilize specific conformations .

- Use density functional theory (DFT) to compare energy minima of solution and solid-state structures .

Advanced: What strategies optimize experimental design for studying hydrogen-bonding patterns in crystalline forms of this compound?

Answer:

Graph-set analysis (as per Etter’s rules) systematically categorizes hydrogen-bond motifs (e.g., chains, rings) in crystals. For halogen-substituted enals, weak interactions like C–H···F or Cl···π can dominate packing. Steps include:

- Grow high-quality single crystals under controlled solvent evaporation.

- Use SHELX software for refinement to detect weak interactions (e.g., van der Waals radii adjustments for halogens) .

- Compare with databases (Cambridge Structural Database) to identify recurring motifs in analogous compounds .

Advanced: How do stereochemical variations (e.g., cis/trans epoxides) impact the compound’s reactivity, and how are these resolved experimentally?

Answer:

Stereochemistry critically influences reactivity. For example, epoxiconazole derivatives with cis-2,3-epoxide groups exhibit higher antifungal activity than trans isomers due to spatial compatibility with target enzymes . To resolve stereochemistry:

- Use chiral HPLC or circular dichroism (CD) for enantiomer separation.

- Employ SC-XRD to assign absolute configuration, leveraging anomalous dispersion effects from heavy atoms (e.g., Cl, F) .

- Kinetic studies under varying temperatures can reveal steric/electronic barriers to epoxide ring-opening reactions .

Advanced: What computational approaches are recommended to model substituent effects on electronic properties and reactivity?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack.

- Molecular Electrostatic Potential (MEP): Map charge distribution to identify regions prone to hydrogen bonding or halogen interactions .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., protic vs. aprotic solvents in aldol condensation) .

Advanced: How can researchers mitigate challenges in synthesizing high-purity samples for biological assays?

Answer:

- Purification: Use column chromatography with gradient elution (hexane/EtOAc) to separate geometric isomers.

- Crystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity.

- Analytical Validation: Cross-validate purity via HPLC (≥95% peak area), elemental analysis, and mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.